N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyano group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature or under reflux conditions can yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free stirring at elevated temperatures or the use of specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-2-cyanoacetamide: This compound shares the cyanoacetamide moiety and exhibits similar reactivity in chemical reactions.
Indole derivatives: These compounds also contain heterocyclic structures and are known for their diverse biological activities.
Uniqueness
N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide stands out due to its unique combination of a piperidine ring, cyano group, and methoxybenzamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2)8-5-9-21(15(18)11-19)16(22)12-20-17(23)13-6-4-7-14(10-13)24-3/h4,6-7,10,15H,5,8-9,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHFLDMETBVTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CNC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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